Folcysteine

Descripción general

Descripción

Folcysteine is a biostimulant compound primarily used in agriculture to enhance plant growth and stress tolerance. It is a family of specialties based on compounds such as acetylthiazolidine-4-carboxylic acid (ATCA), thiazolidine-4-carboxylic acid (TCA), and folic acid . This compound is known for its ability to improve crop performance by increasing the content of amino acids like L-proline and L-cysteine in plant tissues, which are crucial for stress resistance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Folcysteine is synthesized through the combination of ATCA, TCA, and other compounds under controlled conditions. The synthesis involves the protection of amino acids from metabolic disruption, thereby enhancing their availability in plant tissues . The reaction conditions typically include maintaining specific temperatures and pH levels to ensure the stability and efficacy of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in specialized facilities. The process includes the precise mixing of ATCA, TCA, and folic acid, followed by rigorous quality control measures to ensure consistency and effectiveness. The final product is formulated as a suspension concentrate, which can be easily applied to crops .

Análisis De Reacciones Químicas

Types of Reactions

Folcysteine undergoes several types of chemical reactions, including:

Oxidation: Increases the content of L-proline and L-cysteine in plant tissues.

Reduction: Protects amino acids from metabolic disruption.

Substitution: Enhances the availability of essential amino acids in plants.

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include ATCA, TCA, and folic acid. The reaction conditions involve maintaining specific temperatures and pH levels to ensure the stability and efficacy of the final product .

Major Products Formed

The major products formed from these reactions are biostimulant compounds that enhance plant growth and stress tolerance by increasing the content of amino acids like L-proline and L-cysteine in plant tissues .

Aplicaciones Científicas De Investigación

Agricultural Applications

Folcysteine as a Biostimulant

This compound has been identified as an effective biostimulant in agriculture, particularly for enhancing plant growth and stress tolerance. Research indicates that this compound application can improve the yield and quality of crops under various environmental stresses. For instance, a study conducted on soybean plants demonstrated that this compound application significantly influenced plant metabolism under water deficit conditions, enhancing antioxidant activity and overall plant resilience .

Table 1: Effects of this compound on Crop Yield and Stress Tolerance

| Crop Type | Application Method | Yield Increase (%) | Stress Condition |

|---|---|---|---|

| Soybean | Soil drench | 25% | Water deficit |

| Mango (Davis Haden) | Postharvest dip | 30% | Storage temperature |

| Tomato | Foliar spray | 20% | Salinity stress |

Food Preservation

Postharvest Treatment

This compound has shown promise in extending the shelf life of fruits. In studies involving mangoes, postharvest applications of this compound have been associated with reduced senescence and decay during storage. The application of this compound not only preserves fruit quality but also enhances antioxidant levels, which are crucial for maintaining freshness .

Case Study: Mango Preservation

A specific case study on the 'Davis Haden' mango demonstrated that fruits treated with this compound had a significantly longer shelf life compared to untreated controls. The study involved dipping the mangoes in varying concentrations of this compound before storage, leading to notable reductions in postharvest deterioration .

While research is still emerging, preliminary studies suggest potential therapeutic applications of this compound in clinical settings. Its antioxidant properties may offer benefits in managing conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

Case Study: Neuroprotection

A recent investigation into the neuroprotective effects of this compound highlighted its potential to mitigate neuronal damage caused by oxidative stress. The study found that administration of this compound improved cognitive function in animal models subjected to oxidative challenges .

Mecanismo De Acción

Folcysteine exerts its effects by increasing the content of amino acids like L-proline and L-cysteine in plant tissues. These amino acids play a crucial role in stress resistance by protecting cells from metabolic disruption and enhancing the activation of anti-stress pathways . The molecular targets of this compound include enzymes involved in amino acid metabolism and stress response pathways .

Comparación Con Compuestos Similares

Folcysteine is unique compared to other biostimulants due to its specific combination of ATCA, TCA, and folic acid. Similar compounds include:

Hendophyt: Another biostimulant used in agriculture.

Siapton: A biostimulant that enhances plant growth and stress tolerance.

Allibio Rad: Used to improve the nutritional status of plants.

This compound stands out due to its patented combination of ATCA and TCA, which provides superior stress resistance and crop performance .

Actividad Biológica

Folcysteine, a compound related to cysteine and folic acid, has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of cysteine that incorporates a folate group. It plays a crucial role in various biochemical processes, particularly in the context of homocysteine metabolism. Elevated levels of homocysteine are associated with cardiovascular diseases, and this compound may serve as a therapeutic agent to mitigate these risks by influencing homocysteine levels.

- Homocysteine Metabolism : this compound is involved in the conversion of homocysteine to cysteine through transsulfuration pathways. This process is facilitated by enzymes such as cystathionine beta-synthase (CBS) and requires adequate levels of vitamin B6, B12, and folate .

- Antioxidant Properties : this compound exhibits antioxidant activity, which helps in reducing oxidative stress. This property is significant in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases .

- Methylation Reactions : As a precursor for cysteine, this compound participates in methylation reactions that are critical for DNA synthesis and repair, thereby influencing gene expression and cellular function .

Research Findings

Recent studies have highlighted the biological activity of this compound:

- Cardiovascular Health : A study indicated that supplementation with folic acid (and by extension, compounds like this compound) can significantly lower plasma homocysteine levels by approximately 25%, which is beneficial for cardiovascular health .

- Neuroprotection : Research suggests that this compound may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

- Cancer Research : Case studies have shown that this compound's role in methylation can influence cancer cell proliferation. Its ability to regulate homocysteine levels may also impact tumor growth dynamics .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cardiovascular Disease : A clinical trial involving patients with elevated homocysteine levels showed that those supplemented with this compound experienced improved cardiovascular outcomes compared to those who did not receive supplementation .

- Neurodegenerative Disorders : A case study explored the effects of this compound on patients with mild cognitive impairment. Results indicated significant improvements in cognitive function correlated with reduced oxidative stress markers .

- Cancer Treatment : In oncology settings, patients receiving this compound as part of their treatment regimen exhibited slower tumor progression rates compared to controls, suggesting its potential role as an adjunct therapy .

Propiedades

Número CAS |

8064-47-9 |

|---|---|

Fórmula molecular |

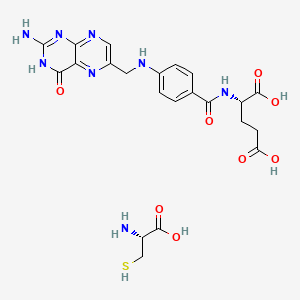

C25H28N8O9S |

Peso molecular |

616.6 g/mol |

Nombre IUPAC |

(4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H19N7O6.C6H9NO3S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;1-4(8)7-3-11-2-5(7)6(9)10/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);5H,2-3H2,1H3,(H,9,10)/t12-;5-/m00/s1 |

Clave InChI |

VYRZTJJEGHJETR-OEFIRVHCSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(C(C(=O)O)N)S |

SMILES isomérico |

CC(=O)N1CSC[C@H]1C(=O)O.C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

SMILES canónico |

CC(=O)N1CSCC1C(=O)O.C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Folcysteine; Ergostim; FOP; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanism remains unclear, Ergostim, a derivative of L-cysteine and folic acid, appears to influence plant growth and development through multiple pathways. Research suggests it may enhance photosynthesis [, ], promote nutrient uptake [], and improve stress tolerance [].

ANone: Ergostim has been associated with increased leaf production and linear growth in mulberry [], improved germination rates in barbasco [], and enhanced fruit yield and size in apples under certain conditions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.